Ethyl N-(methylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(methylsulfonyl)glycinate is an organic compound with the molecular formula C5H11NO4S. It is a derivative of glycine, where the amino group is substituted with a methylsulfonyl group, and the carboxyl group is esterified with ethanol. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(methylsulfonyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine with methylsulfonyl chloride in the presence of a base, such as triethylamine, to form N-(methylsulfonyl)glycine. This intermediate is then esterified with ethanol under acidic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(methylsulfonyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives, while oxidation can produce sulfone compounds .
Scientific Research Applications
Ethyl N-(methylsulfonyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve enzyme inhibition and modulation of signal transduction pathways .
Comparison with Similar Compounds
Ethyl N-(methylsulfonyl)glycinate can be compared with other glycine derivatives and sulfonyl-containing compounds:
Ethyl N-methylglycinate: Similar structure but lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
Mthis compound: Similar but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
N-(methylsulfonyl)glycine: The non-esterified form, which has different physical properties and applications
This compound stands out due to its unique combination of the ethyl ester and methylsulfonyl groups, providing distinct chemical and biological properties that are valuable in various fields of research and industry.
Biological Activity
Ethyl N-(methylsulfonyl)glycinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester group and a methylsulfonyl moiety attached to the glycine backbone. This combination imparts distinctive chemical reactivity and biological properties that are being actively investigated in various scientific fields.
Property | Details |
---|---|
Molecular Formula | C₆H₁₃NO₄S |
Molecular Weight | 189.24 g/mol |
Solubility | Soluble in polar solvents |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, suggesting its utility as a lead compound in the development of new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This activity could make it a candidate for treating inflammatory diseases such as arthritis.
The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells:
- Electrophilic Reactivity : The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that alter enzyme activity.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes and microbial metabolism, although the exact targets remain under investigation.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential as an antimicrobial agent .
- Anti-inflammatory Research : In vitro assays showed that this compound reduced the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by up to 50%. This suggests a promising role in managing inflammatory conditions .
- Docking Studies : Molecular docking studies revealed that this compound binds effectively to the active sites of several key enzymes involved in inflammation and microbial metabolism, supporting its potential as a therapeutic agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Key Features |
---|---|
Ethyl N-methylglycinate | Lacks the sulfonyl group; different reactivity |
N-(methylsulfonyl)glycine | Non-esterified form; different solubility characteristics |
Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate | Demonstrates significant enzyme inhibition; potential for diabetes management |
Properties
IUPAC Name |
ethyl 2-(methanesulfonamido)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-3-10-5(7)4-6-11(2,8)9/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCVGJVQIPYNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.